molecular formula C9H18ClNO2 B2502412 tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride CAS No. 2228604-50-8

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride

Cat. No.: B2502412
CAS No.: 2228604-50-8
M. Wt: 207.7
InChI Key: ZOFSQRWNLNFVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications in Organic Chemistry

The utility of tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride in organic synthesis is demonstrated through its involvement in the preparation of complex molecules. For example, it has been used in the Rhodium(I) catalyzed carbonylative ring expansion of aziridines to β-lactams. This process highlights its role in enhancing the regioselectivity and enantiospecificity of the resulting compounds, a crucial factor in the synthesis of pharmacologically relevant molecules (Ardura, López, & Sordo, 2006).

Additionally, this compound is instrumental in the synthesis of 1,2-Oxazetidines from styrenes and arylamines via a peroxide-mediated [2 + 1 + 1] cycloaddition reaction. This method allows for the creation of polysubstituted 1,2-oxazetidines, showcasing the compound's versatility in facilitating novel cycloaddition reactions (Liu et al., 2017).

Role in Chemical Modification and Derivatization

Research also delves into the chemical modification and structural alteration of tert-butyl esters. One study focused on the reaction of tert-butyl 7α-chloro- and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates, introducing the N,N-dimethylaminomethylene group. This modification aids in the synthesis of compounds with potential pharmaceutical applications, although their cytotoxic activity was found to be weak or non-existent (Vorona et al., 2007).

Contribution to Novel Synthetic Pathways

The compound's utility extends to the development of novel synthetic pathways for creating masked 1,3- and 1,4-dipoles, demonstrating its role in generating imidazoline, oxazolidine, and tetrahydropyrimidine products. Such synthetic methodologies are crucial for accessing new chemical spaces and designing innovative pharmacophores (Yadav & Sriramurthy, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl 2-methylazetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(4)5-6-10-9;/h10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSQRWNLNFVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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